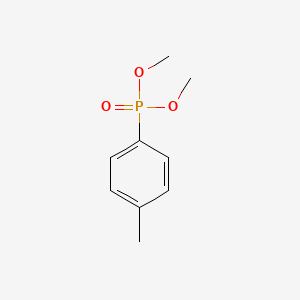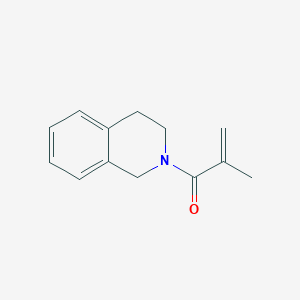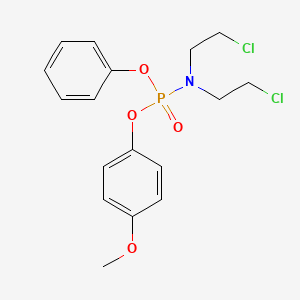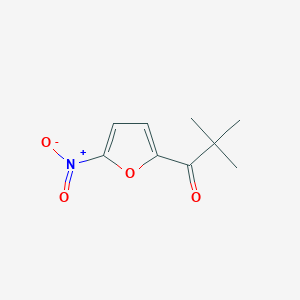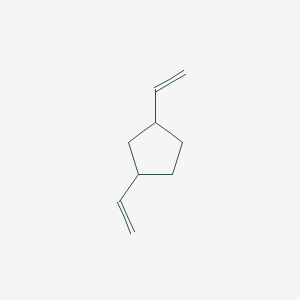
Tris(2-methoxyphenyl)arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-methoxyphenyl)arsane is an organoarsenic compound characterized by the presence of three 2-methoxyphenyl groups attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyphenyl)arsane typically involves the reaction of arsenic trichloride with 2-methoxyphenyl magnesium bromide in an ether solvent. The reaction proceeds as follows:
AsCl3+3C6H4(OCH3)MgBr→As(C6H4(OCH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming arsenic oxides.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Arsenic oxides and methoxy-substituted phenols.
Substitution: Various substituted phenylarsanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(2-methoxyphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which Tris(2-methoxyphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, influencing various biochemical pathways. Its methoxy groups enhance its solubility and reactivity, facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- Tris(2-methoxyphenyl)phosphine
- Tris(2-methoxyphenyl)amine
- Tris(2-methoxyphenyl)bismuthine
Comparison: Tris(2-methoxyphenyl)arsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, nitrogen, and bismuth analogs. These differences influence their reactivity, toxicity, and potential applications. For example, Tris(2-methoxyphenyl)phosphine is commonly used as a ligand in catalysis, while Tris(2-methoxyphenyl)amine is known for its electron-donating properties in organic electronics.
Eigenschaften
CAS-Nummer |
21920-60-5 |
|---|---|
Molekularformel |
C21H21AsO3 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
tris(2-methoxyphenyl)arsane |
InChI |
InChI=1S/C21H21AsO3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3 |
InChI-Schlüssel |
LTTZQULBEJOFPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[As](C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


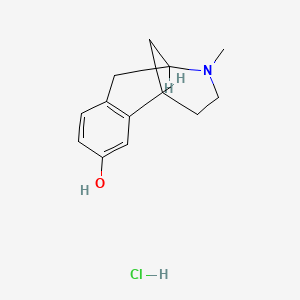
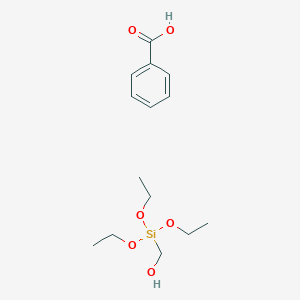
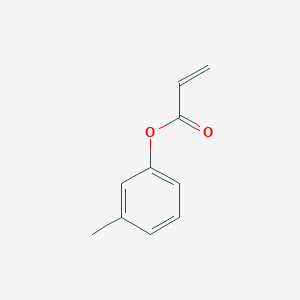
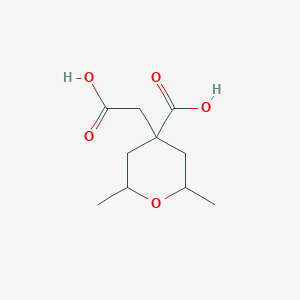
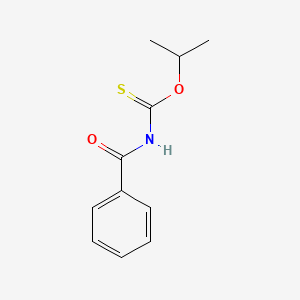
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
